Atreleuton: A Technical Pharmacology Profile
Atreleuton: A Technical Pharmacology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).[1] By targeting this critical enzyme, Atreleuton effectively blocks the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma and atherosclerosis.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Atreleuton, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and clinical findings.
Mechanism of Action
Atreleuton exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.[1][3] The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] Atreleuton's inhibition of 5-LO prevents the formation of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.[1]
Pharmacodynamics
The primary pharmacodynamic effect of Atreleuton is the potent and dose-dependent inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models and human clinical trials.
In Vitro and In Vivo Potency
Atreleuton has shown significant inhibitory activity in various assays. The table below summarizes key potency values.
| Parameter | System/Model | Value | Reference(s) |
| IC₅₀ | 5-Lipoxygenase (rat basophil leukemia cell lysates) | 23 nM | [5] |
| IC₅₀ | LTB₄ Formation (isolated human whole blood) | 160 nM | [5] |
| ED₅₀ | LTE₄ Biosynthesis Inhibition (rat anaphylaxis model) | 1.4 mg/kg | [5] |
| ED₅₀ | LTB₄ Biosynthesis Inhibition (rat anaphylaxis model) | 0.6 mg/kg | [5] |
| ED₅₀ | Arachidonic Acid-Induced Bronchoconstriction (guinea pig) | 3 mg/kg | [5] |
Clinical Pharmacodynamics
In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS), Atreleuton demonstrated a robust, dose-dependent reduction in leukotriene levels.[6]
| Dose | Endpoint | Result | Reference(s) |
| 25, 50, 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | Significant reduction vs. placebo (P<0.0001) | [6] |
| 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | ~80% inhibition in >90% of patients | [6] |
| 25, 50, 100 mg/day | Urinary LTE₄ (at trough, 12 weeks) | Significant reduction vs. placebo | [6] |
Pharmacokinetics
Atreleuton is orally bioavailable.[1] A study in pediatric patients with asthma provided key pharmacokinetic parameters, which were noted to be similar to those previously observed in adults.[7]
| Parameter | Population | Dose | Value | Reference(s) |
| Terminal Half-life (t½) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 16-17 hours | [7] |
| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 50 mg (multiple dose) | 0.57 mL/min/kg | [7] |
| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 100 mg (multiple dose) | 0.51 mL/min/kg | [7] |
| Apparent Volume of Distribution (Vz/F) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 0.75 - 0.77 L/kg | [7] |
| Accumulation Ratio (Day 8 to Day 1 AUC₀₋₂₄) | Pediatric (Asthma) | 50-150 mg | ~1.7 | [7] |
Clinical Studies
The primary clinical investigation of Atreleuton (VIA-2291) focused on its potential role in cardiovascular disease, specifically in patients following an acute coronary syndrome.
Phase 2 Study in Acute Coronary Syndrome (NCT00358826)
This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety and efficacy of Atreleuton in patients 3 weeks after an ACS event.[6] A total of 191 patients were randomized to receive placebo or Atreleuton (25, 50, or 100 mg) once daily for 12 weeks.[6]
The primary endpoint was the change from baseline in ex vivo stimulated LTB₄ synthesis in whole blood. As noted in the pharmacodynamics section, Atreleuton met this endpoint with high statistical significance.[6]
An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice coronary computed tomography angiography (CCTA) at baseline and follow-up. The results suggested a potential anti-atherosclerotic effect:
-
New Plaque Formation: Observed in 4.8% of Atreleuton-treated patients versus 27.8% of placebo-treated patients (P=0.01).[6]
-
Noncalcified Plaque Volume: A reduction was observed in the Atreleuton groups compared to an increase in the placebo group (P<0.01).[6]
Experimental Protocols
5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells)
The in vitro potency of Atreleuton was determined using cell lysates from Rat Basophilic Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]
-
Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of RBL-1 cell homogenates.[8][9]
-
Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product formation can be confirmed by HPLC analysis.[8]
-
Cofactors: The reaction is dependent on the presence of Ca²⁺ and ATP.[8]
-
Procedure:
-
RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of the test inhibitor (Atreleuton).
-
The reaction is initiated by the addition of arachidonic acid and cofactors.
-
The initial velocity of the reaction (oxygen consumption) is measured.
-
The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC₅₀) is calculated.
-
Ex Vivo Leukotriene B₄ Synthesis Assay (Human Whole Blood)
This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]
-
Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug concentration).
-
Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis by leukocytes.[5]
-
Measurement: After stimulation and incubation, plasma is separated. The concentration of LTB₄ in the plasma is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6]
-
Analysis: The results are compared to pre-dose baseline values and to the placebo group to determine the percentage of inhibition.
Urinary Leukotriene E₄ (LTE₄) Measurement
LTE₄ is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion is a reliable measure of systemic cysteinyl leukotriene production.
-
Sample: Urine samples are collected from subjects.
-
Measurement: The concentration of LTE₄ is measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]
-
Normalization: Urinary LTE₄ concentrations are typically normalized to urinary creatinine levels to account for variations in urine dilution.[6]
Conclusion
Atreleuton is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively reduces the production of LTB₄ and cysteinyl leukotrienes in a dose-dependent manner. Its pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical data in patients with acute coronary syndrome suggest that beyond its established anti-inflammatory biomarker effects, Atreleuton may also favorably influence the progression of atherosclerosis, although this requires confirmation in larger studies.[6] The detailed pharmacological profile of Atreleuton makes it a valuable tool for research into leukotriene-mediated diseases and a reference compound for the development of novel 5-LO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of a novel 5-lipoxygenase inhibitor (ABT-761) in pediatric patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
